6-Chloro-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position and a pyrrolidin-1-ylsulfonyl group attached to a phenyl ring at the 2nd position of the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery and development due to its biological activity and stability .
Preparation Methods
The synthesis of 6-Chloro-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the pyrrolidin-1-ylsulfonyl group: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
6-Chloro-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in the context of its antituberculosis activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death . The molecular pathways involved include the inhibition of enzymes such as InhA and KasA, which are key players in mycolic acid biosynthesis .
Comparison with Similar Compounds
Similar compounds to 6-Chloro-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives with different substituents. These compounds share the imidazo[1,2-a]pyridine core but differ in their substituent patterns, leading to variations in their biological activity and chemical properties. Examples include:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Exhibits improved potency against Mycobacterium tuberculosis.
3-Bromoimidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct biological activity and chemical reactivity compared to other derivatives .
Properties
Molecular Formula |
C17H16ClN3O2S |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
6-chloro-2-(3-pyrrolidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C17H16ClN3O2S/c18-14-6-7-17-19-16(12-20(17)11-14)13-4-3-5-15(10-13)24(22,23)21-8-1-2-9-21/h3-7,10-12H,1-2,8-9H2 |
InChI Key |
JOZSKXFFWBBDGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
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